2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine
Overview
Description
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a triazole and a pyridine ring.
Mechanism of Action
Target of Action
It’s known that triazole derivatives have been widely used in the synthesis of various pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors related to cardiovascular diseases .
Mode of Action
It’s known that triazole derivatives can influence the coordination behavior of ligands, allowing the formation of both complexes with bridging ligands and chelates .
Biochemical Pathways
It’s known that triazole derivatives can interact with various biochemical pathways depending on their specific structure and properties .
Pharmacokinetics
It’s known that the pharmacokinetic properties of triazole derivatives can be influenced by the specific features of their structure and the substituents introduced into the triazole ring .
Result of Action
It’s known that triazole derivatives have shown anticancer activity when tested on human ovarian cancer cell lines .
Action Environment
It’s known that the coordination chemistry of triazole derivatives can be influenced by various conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine are not fully understood yet. Triazole derivatives are known to interact with various enzymes and proteins. For instance, some triazole derivatives have been found to inhibit aromatase, an enzyme involved in the biosynthesis of estrogens . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450, leading to enzyme inhibition .
Cellular Effects
The cellular effects of this compound are currently unknown. Some triazole derivatives have been found to exhibit anticancer activity. For example, p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine have shown anticancer activity against human ovarian cancer cell lines .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Triazole derivatives are known to interact with biomolecules at the molecular level. For example, some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics .
Temporal Effects in Laboratory Settings
It is known that triazole derivatives generally exhibit high chemical stability, often being inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .
Metabolic Pathways
The metabolic pathways involving this compound are not known. Triazole derivatives are known to be involved in various biochemical reactions. For example, 1,2,3-triazoles can be synthesized via organocatalytic reactions using enamines, enolates, and activated alkenes as dipolarophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyridine with 1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole compound with similar structural features.
2-(1H-1,2,3-triazol-1-yl)pyridine: Another triazole-pyridine derivative with different substitution patterns.
2-(1H-imidazol-1-yl)pyridine: A compound with an imidazole ring instead of a triazole ring.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is unique due to its specific arrangement of the triazole and pyridine rings, which imparts distinct chemical and biological properties. This unique structure allows it to form stable complexes with metals and exhibit potent biological activity, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEYUGJVAQMPQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60552373 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103092-75-7 | |
Record name | 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60552373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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